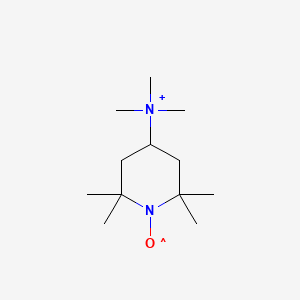

![molecular formula C15H17N5O B1223730 5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-69-1](/img/structure/B1223730.png)

5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the reaction of amino-pyrazole-carbonitriles with different reagents to form a variety of fused heterocyclic systems. For instance, the reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with chalcones in refluxing DMF leads to the formation of triaryl-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles. These reactions highlight the versatility of pyrazolopyrimidine scaffolds in organic synthesis, enabling the construction of complex molecules with potential biological activity (Kolosov et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including 5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile, is characterized by the presence of multiple heterocyclic rings. These compounds often exhibit planarity in their pyrazolopyrimidine ring system, which may influence their chemical reactivity and interactions with biological targets. The specific arrangement of substituents around the heterocyclic core can further impact the molecular properties and potential applications of these compounds (Wen et al., 2004).

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. These compounds can undergo nucleophilic substitution, ring transformation, and condensation reactions, among others. For example, the reaction of pyrazolopyrimidine carbonitriles with N-methylaniline in refluxing conditions can lead to the formation of ring-transformed products with different substituents, showcasing the chemical versatility of these molecules (Kurihara et al., 1981).

Aplicaciones Científicas De Investigación

Chemical Reactivity and Transformations

5-Methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is involved in complex chemical reactions and transformations. Kurihara, Nasu, and Tani (1982) explored its reactivity in the ring transformation of 6H-cyclopropa[e]pyrazolo[1,5‐a]pyrimidine, producing various derivatives through reactions with primary amines and catalytic hydrogenation (Kurihara, Nasu, & Tani, 1982).

Synthesis of Heterocyclic Compounds

Research by Ried and Aboul-Fetouh (1988) involved synthesizing new pyrazolo[1,5-a]-pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures (Ried & Aboul-Fetouh, 1988).

Application in Antimicrobial and Anti-Inflammatory Agents

Shamroukh et al. (2007) synthesized derivatives that showed potent antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007). Similarly, El-Dean et al. (2016) investigated its use in synthesizing compounds with anti-inflammatory properties (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Role in Synthesizing Novel Heterocyclic Derivatives

The compound's role in synthesizing novel heterocyclic derivatives with potential biological activities has been a significant area of research. Abdelhamid et al. (2020) developed new heterocyclic derivatives, highlighting the compound's versatility in synthesizing diverse chemical structures (Abdelhamid, Abdelmoniem, Sroor, Ramadan, & Ghozlan, 2020).

Use in Corrosion Inhibition

The compound's derivatives have been explored for their corrosion inhibition properties. Abdel Hameed et al. (2020) studied the adsorption properties and corrosion inhibition efficiency of heterocyclic derivatives on C-steel surfaces in acidic environments (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.

Direcciones Futuras

This could involve speculation or predictions about future research directions, potential applications, or ways the compound’s synthesis or properties could be improved.

I hope this helps! If you have any more questions or need information on a different compound, feel free to ask.

Propiedades

IUPAC Name |

7-methyl-3-(oxolan-2-ylmethyl)-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-10-13-4-5-19(9-12-3-2-6-21-12)15(13)20-14(18-10)11(7-16)8-17-20/h8,12H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZAQKDCPWTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=C1CCN3CC4CCCO4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-methyl-8-(tetrahydro-2-furanylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride](/img/structure/B1223650.png)

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![4-[2-[[1-(Phenylmethyl)-2-benzimidazolyl]thio]ethyl]morpholine](/img/structure/B1223664.png)

![2-[[[1,3-benzodioxol-5-ylmethyl-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1223666.png)

![N-[2,5-diethoxy-4-[[(3-methoxyanilino)-sulfanylidenemethyl]amino]phenyl]-4-methylbenzamide](/img/structure/B1223667.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)

![2-(4-propylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B1223671.png)